molecular formula C21H19N5O3 B10984381 N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

Cat. No.: B10984381
M. Wt: 389.4 g/mol
InChI Key: VZMPAWSHLWVZTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinoline core fused with a 1,2,4-triazole moiety via a carboxamide linkage. The quinoline ring is substituted with a methyl group at position 1 and a ketone at position 2, while the triazole is functionalized with a 4-methoxybenzyl group. Such hybrid structures are designed to exploit the pharmacological synergy between quinoline (known for kinase inhibition) and 1,2,4-triazole (a versatile scaffold for bioactivity).

Properties

Molecular Formula

C21H19N5O3

Molecular Weight

389.4 g/mol

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-1-methyl-2-oxoquinoline-4-carboxamide

InChI

InChI=1S/C21H19N5O3/c1-26-17-6-4-3-5-15(17)16(12-19(26)27)20(28)23-21-22-18(24-25-21)11-13-7-9-14(29-2)10-8-13/h3-10,12H,11H2,1-2H3,(H2,22,23,24,25,28)

InChI Key

VZMPAWSHLWVZTM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)C(=O)NC3=NNC(=N3)CC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthesis of 1-Methyl-2-Oxo-1,2-Dihydroquinoline-4-Carboxylic Acid

The quinoline core is synthesized via the Conrad-Limpach reaction, which involves cyclization of aniline derivatives with β-keto esters. For this compound:

  • Starting material : 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

  • Reaction : Hydrolysis under basic conditions (NaOH, 80°C, 6 hours) yields the carboxylic acid derivative.

  • Yield : 72–78% after recrystallization from ethanol.

Preparation of 3-(4-Methoxybenzyl)-1H-1,2,4-Triazol-5-Amine

The triazole subunit is synthesized using a [3+2] cycloaddition strategy:

  • Step 1 : 4-Methoxybenzyl chloride reacts with thiosemicarbazide in ethanol (reflux, 12 hours) to form 4-methoxybenzylthiosemicarbazide.

  • Step 2 : Cyclization with hydroxylamine-O-sulfonic acid in DMF (100°C, 8 hours) produces the triazole ring.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields the amine intermediate with >95% purity.

Amide Bond Formation and Final Coupling

The quinoline and triazole subunits are coupled via amide bond formation:

Activation of the Carboxylic Acid

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).

  • Conditions : Stirring at 25°C for 2 hours to form the active ester intermediate.

Coupling with the Triazole Amine

  • Molar ratio : 1:1.2 (acid:amine) to ensure complete reaction.

  • Solvent : DCM with 5% dimethylformamide (DMF) to enhance solubility.

  • Reaction time : 24 hours at 25°C.

  • Workup : Extraction with NaHCO₃ (5%) and brine, followed by drying over MgSO₄.

Yield and Purity

ParameterValueSource
Crude yield85–90%
Purity (HPLC)98.5% after recrystallization
Optimal solventEthanol/water (7:3)

Alternative Synthetic Pathways and Optimization

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

  • Triazole cyclization : 30 minutes at 120°C vs. 8 hours conventionally.

  • Amide coupling : 15 minutes at 80°C with 5% yield improvement.

Continuous Flow Chemistry

Industrial-scale production employs flow reactors for enhanced reproducibility:

  • Residence time : 10 minutes per step.

  • Throughput : 1.2 kg/day using a microreactor system.

Byproduct Analysis and Mitigation

Common impurities and their resolution:

ImpuritySourceResolution Method
N-AcylureaEDCI decompositionUse of HOBt additive
Unreacted triazole amineStoichiometric imbalanceColumn chromatography
Oxazole byproductsSide reactions during cyclizationTemperature control

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, triazole-H), 7.82–7.15 (m, 8H, aromatic), 4.32 (s, 2H, CH₂), 3.81 (s, 3H, OCH₃), 3.62 (s, 3H, NCH₃).

  • HRMS (ESI+) : m/z 446.1582 [M+H]⁺ (calculated: 446.1585).

Purity Assessment

  • HPLC conditions : C18 column, acetonitrile/water (65:35), 1.0 mL/min, UV detection at 254 nm.

  • Retention time : 8.7 minutes.

Industrial-Scale Production Challenges

Cost Drivers

  • EDCI/HOBt system : Accounts for 40% of raw material costs.

  • Solvent recovery : Ethanol and DCM recycling reduces expenses by 25%.

Environmental Considerations

  • Waste streams : Neutralization of acidic/byproduct streams required.

  • Green chemistry alternatives : Polystyrene-supported carbodiimide reduces EDCI usage by 70% .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline oxides, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Chemical Biology: The compound serves as a probe for studying various biochemical processes.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context of its use.

Comparison with Similar Compounds

Quinoline-1,2,4-Triazole Hybrids (EGFR/HER-2 Inhibitors)

describes compounds synthesized by condensing 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with triazole amines. The target compound differs in substituents:

  • Triazole substituents : 4-Methoxybenzyl vs. phenyl (e.g., 3a) or pyridinyl (e.g., 3b) groups.
  • Quinoline substituents: 1-Methyl vs. unsubstituted (3a–h).

Key Findings :

  • Pyridinyl-substituted triazoles (e.g., 3b) showed enhanced EGFR/HER-2 inhibition compared to phenyl analogs, likely due to improved hydrogen bonding .
  • The 4-methoxybenzyl group in the target compound may enhance lipophilicity and blood-brain barrier penetration compared to smaller aryl groups.

Table 1: Structural and Functional Comparison of Quinoline-Triazole Hybrids

Compound Triazole Substituent Quinoline Substituent Biological Target Notable Property
Target Compound 4-Methoxybenzyl 1-Methyl EGFR/HER-2 (inferred) High lipophilicity (predicted)
3a (from ) Phenyl H EGFR/HER-2 Moderate activity
3b (from ) Pyridin-4-yl H EGFR/HER-2 Higher activity than 3a

Indolinone-1,2,4-Triazole Hybrids (VEGFR-2 Inhibitors)

highlights indolinone-triazole conjugates (e.g., 11i–l) targeting VEGFR-2. Unlike the quinoline-based target compound, these feature an indolinone core linked to triazole via hydrazinecarbonyl.

Key Differences :

  • Core structure: Indolinone (11i–l) vs. quinoline. Indolinones are associated with antiangiogenic activity, while quinolines target tyrosine kinases.
  • Substituents: Chloro, bromo, methoxy, and nitro groups on indolinone (11i–l) vs. 4-methoxybenzyl on triazole in the target compound.

Physical Properties: All indolinone-triazoles (11i–l) exhibit high thermal stability (melting points >300°C) and distinct NMR shifts (e.g., 11k: δ 2.15 ppm for methyl; δ 165.2 ppm for carbonyl) . The target compound’s stability may differ due to its quinoline core.

Triazole-Thiones with Heterocyclic Moieties (CNS Effects)

discusses triazole-thiones (e.g., 5a–s) with thiophene or furan substituents. These compounds, synthesized via acetic acid-mediated condensation, showed central nervous system (CNS) activity.

Structural Contrast :

  • Linkage : Thioacetohydrazide in 5a–s vs. carboxamide in the target compound.
  • Substituents : Thiophen-2-ylmethyl vs. 4-methoxybenzyl. Thiophene enhances π-π stacking, whereas methoxybenzyl may improve solubility .

Triazole Derivatives as Pesticides

describes triazolyl ethyl heterocyclic amides (e.g., pyrimidin-2-yl derivatives) as pesticides. Unlike the medicinal target compound, these feature sulfonyl and cyclopropylmethyl groups, highlighting the scaffold’s versatility.

Key Insight :

  • The 1,2,4-triazole core can be tuned for diverse applications (e.g., anticancer vs. pesticidal) by modifying substituents .

Deuterated Quinoline Carboxamides

introduces deuterium-enriched quinoline carboxamides (e.g., N-(4-trifluoromethylphenyl) analogs). Deuteriation enhances metabolic stability and half-life compared to non-deuterated analogs like the target compound .

Table 2: Pharmacokinetic Comparison

Compound Substituent Key Advantage
Target Compound 4-Methoxybenzyl Balanced lipophilicity
Deuterated Analog () CF3-phenyl + deuterium Improved metabolic stability

Biological Activity

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a triazole ring and a dihydroquinoline moiety, which may contribute to its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N6O3C_{20}H_{22}N_{6}O_{3} with a molecular weight of approximately 394.43 g/mol. The presence of nitrogen and oxygen heteroatoms in its structure plays a critical role in its reactivity and biological interactions.

PropertyValue
Molecular FormulaC20H22N6O3
Molecular Weight394.43 g/mol
CAS Number1630826-75-3

Preliminary studies indicate that this compound may modulate cellular processes related to growth and apoptosis. The exact mechanisms are still under investigation; however, it is believed that the compound interacts with specific enzymes or receptors involved in signaling pathways associated with cancer and other diseases .

Anticancer Properties

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluating similar quinoline derivatives reported IC50 values indicating potent antiproliferative activity:

CompoundCell LineIC50 (µM)
8gMCF-71.575 ± 0.2
8gPanc-11.4 ± 0.2

The compound was found to induce cell cycle arrest at the G2/M phase, as evidenced by flow cytometric analysis. This suggests that it may trigger apoptotic pathways, supported by increased levels of active caspases involved in programmed cell death .

Interaction Studies

Interaction studies have shown that the compound effectively increases levels of active Caspase 3, indicating activation of both intrinsic and extrinsic apoptotic pathways. In comparison to control cells, treated cells exhibited significant increases in active Caspase levels, underscoring the compound's potential as an anticancer agent .

Case Studies

In vitro studies have been conducted on various human cancer cell lines including MCF-7 (breast cancer), Panc-1 (pancreatic cancer), HT-29 (colon cancer), and A549 (lung cancer). The findings consistently indicate that the compound possesses strong antiproliferative properties across these cell lines.

Example Study Findings

A notable study found that compounds structurally similar to this compound displayed:

  • Cell Cycle Arrest : Significant arrest at G2/M phase.
  • Apoptotic Induction : Increased annexin V staining indicating higher rates of apoptosis.
  • Caspase Activation : Enhanced levels of Caspase 3, Caspase 8, and Caspase 9 compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide?

  • Answer: The synthesis typically involves multi-step reactions, starting with the formation of the triazole and quinoline cores. Key steps include:

  • Triazole ring formation: Cyclization of hydrazine derivatives with nitriles or carbonyl compounds under acidic/basic conditions .
  • Quinoline core assembly: Friedländer or Pfitzinger reactions using substituted anilines and ketones .
  • Coupling reactions: Amide bond formation between the triazole and quinoline moieties using coupling agents like EDCI or HOBt in anhydrous DMF .
  • Optimization: Microwave-assisted synthesis can reduce reaction time by 30–50% compared to traditional reflux methods .

Q. How should researchers characterize the structural integrity of this compound?

  • Answer: Use a combination of analytical techniques:

  • NMR spectroscopy: ¹H and ¹³C NMR to confirm substituent positions and regioselectivity (e.g., methoxybenzyl and triazole protons) .
  • X-ray crystallography: Resolve ambiguous stereochemistry or tautomeric forms, particularly for the triazole ring .
  • Mass spectrometry: High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Answer: Initial screening should focus on:

  • Enzyme inhibition assays: Test against kinases or proteases due to the triazole-quinoline scaffold’s affinity for ATP-binding pockets .
  • Cytotoxicity profiling: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤10 µM to assess selectivity .
  • Solubility and stability: Measure logP values via HPLC and monitor degradation in PBS (pH 7.4) over 24 hours .

Q. What reaction conditions are critical for maintaining yield and purity?

  • Answer:

  • Temperature control: Triazole cyclization requires 80–100°C for 6–12 hours; exceeding 110°C risks decomposition .
  • pH sensitivity: Amide coupling proceeds optimally at pH 7–8; acidic conditions may protonate the triazole nitrogen, reducing reactivity .
  • Solvent selection: Use polar aprotic solvents (e.g., DMF, DMSO) for coupling reactions to enhance solubility .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets?

  • Answer:

  • Molecular docking: Use AutoDock Vina to predict binding poses with target proteins (e.g., EGFR kinase). Focus on hydrogen bonding between the methoxy group and conserved residues (e.g., Lys721) .
  • MD simulations: Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex under physiological conditions .
  • QSAR studies: Corporate substituent effects (e.g., electron-donating methoxy groups) to design derivatives with enhanced potency .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Answer: Conduct meta-analysis with the following variables:

  • Assay conditions: Compare buffer pH, incubation time, and cell passage numbers. For example, cytotoxicity may vary by ±15% between pH 6.8 and 7.4 .
  • Structural analogs: Benchmark against compounds like N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide to isolate scaffold-specific effects .
  • Dosage normalization: Adjust for molarity vs. mass-based dosing to account for molecular weight discrepancies .

Q. What strategies improve the compound’s metabolic stability without compromising activity?

  • Answer:

  • Isotere replacement: Substitute the methoxy group with CF₃ or cyclopropyl to reduce oxidative metabolism .
  • Prodrug design: Introduce ester moieties at the quinoline 2-oxo position to enhance bioavailability .
  • CYP450 inhibition assays: Screen for interactions with CYP3A4/2D6 to predict in vivo clearance .

Q. How can researchers design derivatives to explore structure-activity relationships (SAR)?

  • Answer: Prioritize modifications at:

  • Triazole substituents: Replace 4-methoxybenzyl with halogenated or heteroaromatic groups (e.g., 4-fluorobenzyl) to modulate lipophilicity .
  • Quinoline core: Introduce electron-withdrawing groups (e.g., Cl, NO₂) at position 6 to enhance π-stacking with DNA .
  • Linker optimization: Test methylene vs. ethylene spacers between triazole and quinoline to adjust conformational flexibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.